molecular formula C12H22N2O3 B11716886 (1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid

Cat. No.: B11716886
M. Wt: 242.31 g/mol
InChI Key: RLUJFZXBUDLUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with an isopropylureido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarboxylic acid with isopropyl isocyanate under controlled conditions to form the isopropylureido derivative. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The isopropylureido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The isopropylureido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the isopropylureido group.

    Isopropylurea: Contains the isopropylureido group but lacks the cyclohexane ring.

    N-Substituted ureas: A broader class of compounds with similar functional groups.

Uniqueness

(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

4-[(propan-2-ylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H22N2O3/c1-8(2)14-12(17)13-7-9-3-5-10(6-4-9)11(15)16/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)

InChI Key

RLUJFZXBUDLUHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NCC1CCC(CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.